molecular formula C10H21ClN2O B1202914 Methacrylamidopropyltrimethylammonium chloride CAS No. 51410-72-1

Methacrylamidopropyltrimethylammonium chloride

Cat. No.: B1202914
CAS No.: 51410-72-1
M. Wt: 220.74 g/mol
InChI Key: UZNHKBFIBYXPDV-UHFFFAOYSA-N
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Description

Methacrylamidopropyltrimethylammonium chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

51410-72-1

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

2-methyl-N-[3-(trimethylazaniumyl)propyl]prop-2-enimidate;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;/h1,6-8H2,2-5H3;1H

InChI Key

UZNHKBFIBYXPDV-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-]

Canonical SMILES

CC(=C)C(=NCCC[N+](C)(C)C)[O-].Cl

Other CAS No.

51410-72-1

physical_description

Liquid

Pictograms

Irritant

Related CAS

68039-13-4

Synonyms

MAPTAC
methacrylamidopropyltrimethylammonium chloride

Origin of Product

United States

Mechanism of Action

Pharmacokinetics

Due to its water solubility, it is expected to have good bioavailability when administered in aqueous solutions.

Biochemical Analysis

Biochemical Properties

Methacrylamidopropyltrimethylammonium chloride plays a significant role in biochemical reactions due to its cationic nature. The presence of the quaternary ammonium group confers a positive charge to the monomer, allowing it to interact with negatively charged biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the formation of polyelectrolyte complexes and multilayer films. This compound is known to interact with enzymes involved in radical polymerization, enhancing the stability and efficiency of the polymerization process.

Cellular Effects

This compound has been shown to influence various cellular processes. Its cationic nature allows it to interact with cell membranes, potentially disrupting membrane integrity and affecting cell signaling pathways. This compound can also influence gene expression by interacting with DNA and transcription factors. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes and altering their activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methacrylamidopropyltrimethylammonium chloride
Reactant of Route 2
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Methacrylamidopropyltrimethylammonium chloride

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